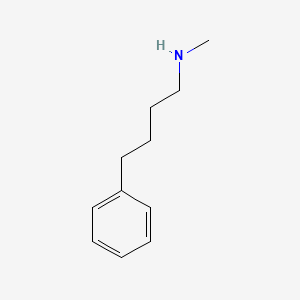

1-(N-methylamino)-4-phenylbutane

Description

General Context of Phenylalkylamines in Organic Synthesis

Phenylalkylamines are a significant class of compounds in organic chemistry, serving both as targets in total synthesis and as versatile building blocks for more complex molecules. Their synthesis and modification are central to the development of new chemical entities. A prominent example of their application is in the field of pharmacology, where they are recognized as a major class of L-type calcium channel blockers used in the treatment of cardiovascular conditions such as hypertension and cardiac arrhythmias. nih.govresearchgate.net The general structure, often featuring one or more aromatic rings connected to a nitrogen-containing chain, is considered a key pharmacophore. ias.ac.inresearchgate.net

The synthetic utility of phenylalkylamines stems from the reactivity of both the aromatic ring and the amino group. The phenyl group can undergo electrophilic substitution reactions, while the amine functionality allows for a vast range of transformations, including acylation, alkylation, and the formation of amides and sulfonamides. These compounds are frequently synthesized via methods such as reductive amination of phenyl-substituted ketones or aldehydes, or through the N-alkylation of precursor amines. researchgate.netnih.gov

Significance of Secondary Amine Functionalities in Chemical Research

Secondary amines, defined by a nitrogen atom bonded to two carbon atoms and one hydrogen atom (R₂NH), possess a unique combination of steric and electronic properties that make them highly valuable in chemical research. wisdomlib.orgfiveable.me Unlike primary amines, the two organic substituents provide greater steric bulk, which can influence reaction selectivity. Compared to tertiary amines, the presence of an N-H bond allows them to participate in hydrogen bonding and act as a proton donor. fiveable.me

In synthesis, secondary amines are fundamental building blocks. Traditional methods for their preparation, such as the N-monoalkylation of primary amines or reductive amination, are often challenged by issues like over-alkylation. researchgate.net This has spurred the development of advanced catalytic methodologies to achieve more selective and efficient synthesis. researchgate.netnih.gov

The secondary amine motif is crucial in catalysis, particularly in the formation of iminium ions and enamines, which are key intermediates in many carbon-carbon bond-forming reactions. nih.gov Furthermore, secondary amines are integral to the structure of numerous biologically important molecules, including several neurotransmitters, where they play a critical role in receptor binding and signal transmission. fiveable.me Their basicity and nucleophilicity are finely tuned by the nature of their organic substituents, allowing for a broad spectrum of chemical reactivity. fiveable.menih.gov

Structural Classification and Isomerism within Phenylbutane-derived Amines

Isomerism, the phenomenon where molecules share the same molecular formula but have different structural arrangements, is prevalent among phenylbutane-derived amines. embibe.com For a given molecular formula, such as C₁₁H₁₇N corresponding to 1-(N-methylamino)-4-phenylbutane, a variety of isomers can exist. guidechem.com These isomers can be classified into several types:

Positional Isomerism: This arises from the different possible positions of the phenyl group and the amino group on the butane (B89635) chain. For example, moving the phenyl group from the 4-position to the 1-position results in a distinctly different molecule, such as 2-methylamino-1-phenylbutane. caymanchem.com

Chain Isomerism: This occurs when the arrangement of the carbon skeleton differs. The four-carbon chain can be a straight chain (n-butane) or a branched chain (isobutane or 2-methylpropane).

Functional Isomerism: Amines can be classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N). Isomers of C₁₁H₁₇N can exist in all three forms. This compound is a secondary amine. An example of a primary amine isomer is 1-amino-1-phenylpentane, while a tertiary amine isomer is N,N-dimethyl-3-phenylpropylamine. embibe.comdoubtnut.com

The table below illustrates some of the isomeric diversity for compounds with the molecular formula C₁₁H₁₇N.

| Isomer Name | Type of Amine | Isomerism Type (Relative to this compound) | Structure |

|---|---|---|---|

| This compound | Secondary | Reference Compound | C₆H₅-CH₂CH₂CH₂CH₂-NH-CH₃ |

| 2-Methylamino-1-phenylbutane caymanchem.com | Secondary | Positional | C₆H₅-CH₂-CH(NHCH₃)-CH₂CH₃ |

| 4-Phenylbutan-2-amine nih.gov | Primary | Functional & Positional | C₆H₅-CH₂CH₂-CH(NH₂)-CH₃ |

| N,N-Dimethyl-2-phenylethanamine | Tertiary | Functional & Chain | C₆H₅-CH₂CH₂-N(CH₃)₂ |

Stereochemical Considerations in the Synthesis and Reactivity of Chiral Phenylbutane Derivatives

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of phenylbutane amine chemistry. youtube.com Many isomers of phenylbutane amines are chiral, meaning they are non-superimposable on their mirror images. youtube.com Chirality typically arises from the presence of a stereocenter, which is most often a carbon atom bonded to four different substituents. youtube.com

While this compound itself is an achiral molecule, many of its isomers, such as 4-phenylbutan-2-amine and 2-methylamino-1-phenylbutane, possess a chiral center. caymanchem.comnih.gov These chiral molecules exist as a pair of enantiomers (non-superimposable mirror images). Enantiomers often exhibit identical physical properties but can have profoundly different biological activities.

The synthesis of a single, desired enantiomer, known as enantioselective or asymmetric synthesis, is a major goal in modern organic chemistry. wiley-vch.de This is often achieved using chiral catalysts, chiral auxiliaries, or enzymes. wiley-vch.de For instance, the asymmetric synthesis of 3-amino-1-phenylbutane, a structurally related compound, has been accomplished using a multi-enzymatic cascade system involving a transaminase. mdpi.com Such methods are designed to produce the target molecule with a high enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. wiley-vch.demdpi.com The ability to control stereochemistry is paramount, as the specific spatial arrangement of the phenyl group and the amine functionality dictates the molecule's interaction with chiral biological targets like enzymes and receptors.

Properties

IUPAC Name |

N-methyl-4-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-12-10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYKOQZEJZWJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60902571 | |

| Record name | NoName_3094 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4265-99-0 | |

| Record name | 1-(N-methylamino)-4-phenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl(4-phenylbutyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 1 N Methylamino 4 Phenylbutane

Acido-Basic Properties and Protonation Equilibria

The basicity of the nitrogen atom in 1-(N-methylamino)-4-phenylbutane is a key determinant of its reactivity. This is quantified by its dissociation constant (pKa).

Table 1: Predicted and Experimental pKa Values of Related Amines

| Compound | Predicted pKa | Experimental pKa |

| 4-phenylbutylamine (B88947) | 10.66 chemicalbook.com | 10.5 chemicalbook.com |

| This compound | ~10.7-10.9 | Not Reported |

Note: The predicted pKa for this compound is an estimation based on the experimental value of 4-phenylbutylamine and the known electronic effects of N-alkylation.

Should substituents be present on the phenyl ring, they would exert electronic effects that could modulate the amine's basicity. Electron-donating groups (e.g., methoxy, methyl) on the phenyl ring would be expected to slightly increase the basicity, while electron-withdrawing groups (e.g., nitro, chloro) would decrease it.

Derivatization Reactions of the Secondary Amine Functionality

The secondary amine in this compound is a versatile functional group that readily participates in a variety of derivatization reactions, including the formation of amides and carbamates, as well as N-alkylation and N-acylation reactions.

This compound can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form N-substituted amides. For instance, reaction with acetyl chloride would yield N-methyl-N-(4-phenylbutyl)acetamide. Similarly, it can react with isocyanates or chloroformates to produce carbamates. nih.gov

Table 2: Representative Amide and Carbamate Formation Reactions

| Reactant | Reagent | Product | Typical Conditions |

| This compound | Acetyl chloride | N-methyl-N-(4-phenylbutyl)acetamide | Aprotic solvent (e.g., DCM, THF), base (e.g., triethylamine) |

| This compound | Phenyl isocyanate | N-methyl-N-(4-phenylbutyl)-N'-phenylurea | Aprotic solvent (e.g., toluene) |

| This compound | Ethyl chloroformate | Ethyl N-methyl-N-(4-phenylbutyl)carbamate | Base (e.g., NaOH, pyridine), aprotic solvent |

As a secondary amine, this compound can undergo further N-alkylation to form a tertiary amine. This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. N-acylation, as mentioned in the formation of amides, involves the introduction of an acyl group onto the nitrogen atom. This is a common transformation in organic synthesis. organic-chemistry.orgthieme-connect.de

A specific example from the literature, though not on the target compound itself, describes the reaction of 4-phenylbutyryl chloride with 1-methylheptylamine to produce N-(1-methylheptyl)-4-phenylbutyramide, which upon reduction yields N-(1-methylheptyl)-4-phenylbutylamine. prepchem.com This illustrates the general reactivity of the 4-phenylbutylamine scaffold in acylation and subsequent reduction.

Table 3: N-Alkylation and N-Acylation Reactions

| Reactant | Reagent | Product | Typical Conditions |

| This compound | Methyl iodide | 1-(N,N-dimethylamino)-4-phenylbutane | Base (e.g., K2CO3), polar aprotic solvent (e.g., acetonitrile) |

| This compound | Benzoyl chloride | N-methyl-N-(4-phenylbutyl)benzamide | Schotten-Baumann conditions (aq. NaOH, organic solvent) |

The structure of this compound, with its flexible butyl chain, allows for the possibility of intramolecular cyclization reactions to form nitrogen-containing heterocycles, such as piperidines. Such reactions typically require the introduction of another functional group on the butyl chain that can react with the amine. For example, oxidation of the terminal methyl group of the butyl chain to a carboxylic acid, followed by amide formation and subsequent reduction, could in principle lead to a piperidine (B6355638) ring.

While specific examples of cyclization starting directly from this compound are not prevalent in the literature, the synthesis of piperidine and other nitrogen-containing heterocycles from acyclic precursors is a well-established area of organic synthesis. nih.gov For instance, intramolecular C-H amination reactions, often catalyzed by transition metals or promoted electrochemically, are powerful methods for the synthesis of N-heterocycles. nih.gov

Table 4: Potential Cyclization Pathways

| Starting Material Derivative | Reaction Type | Heterocyclic Product |

| 4-(N-methylamino)-1-phenylbutan-1-ol | Intramolecular nucleophilic substitution (after activation of OH) | 1-methyl-2-phenylpiperidine |

| N-(4-oxobutyl)-N-methyl-4-phenylbutanamide | Intramolecular condensation | Substituted tetrahydropyridine (B1245486) derivative |

Transformations of the Phenyl Substituent

The phenyl group of this compound is susceptible to various transformations that are characteristic of aromatic compounds. These include electrophilic aromatic substitution and functionalization through the use of organometallic reagents, which allow for the introduction of a wide array of substituents onto the aromatic core.

Electrophilic Aromatic Substitution Reactions

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The substituents already present on the ring, in this case, the N-methylaminobutyl group, significantly influence the regioselectivity and rate of the reaction.

The alkyl group and the secondary amine attached to the butane (B89635) chain are both electron-donating groups. The alkyl portion donates electron density through an inductive effect, while the nitrogen of the amine can donate its lone pair of electrons through resonance. These electron-donating properties activate the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. This activation directs incoming electrophiles primarily to the ortho and para positions relative to the butyl substituent.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group (-NO2) onto the phenyl ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comaiinmr.comchemguide.co.ukrsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.comaiinmr.com Given the directing effects of the N-methylaminobutyl group, nitration is expected to yield a mixture of ortho- and para-nitro substituted products. It is important to note that the strongly acidic conditions can lead to the protonation of the secondary amine, which would convert the activating amino group into a deactivating ammonium (B1175870) group, potentially complicating the reaction outcome.

Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). msu.edu The catalyst polarizes the halogen molecule, increasing its electrophilicity. Similar to nitration, halogenation is anticipated to occur at the ortho and para positions.

Friedel-Crafts Reactions: Friedel-Crafts reactions allow for the introduction of alkyl (alkylation) or acyl (acylation) groups. Friedel-Crafts acylation, for instance, involves reacting the aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst like aluminum chloride. chemguide.co.uk This reaction typically leads to the formation of a ketone at the para position due to the steric hindrance at the ortho positions. chemguide.co.uk However, the secondary amine in this compound can react with the Lewis acid catalyst, deactivating it and potentially preventing the desired reaction. Protection of the amine group may be necessary to carry out Friedel-Crafts reactions successfully.

| Reaction Type | Reagents and Conditions | Expected Major Products |

| Nitration | Concentrated HNO3, Concentrated H2SO4 | 1-(N-methylamino)-4-(4-nitrophenyl)butane and 1-(N-methylamino)-4-(2-nitrophenyl)butane |

| Bromination | Br2, FeBr3 | 1-(N-methylamino)-4-(4-bromophenyl)butane and 1-(N-methylamino)-4-(2-bromophenyl)butane |

| Friedel-Crafts Acylation | CH3COCl, AlCl3, Heat | 1-(N-methylamino)-4-(4-acetylphenyl)butane (with amine protection) |

Functionalization via Organometallic Reagents

The functionalization of the phenyl ring can also be achieved with high selectivity using organometallic cross-coupling reactions. These methods are particularly useful for creating carbon-carbon and carbon-heteroatom bonds and often proceed under milder conditions than classical electrophilic substitutions. To utilize these methods, the phenyl ring of this compound must first be halogenated, typically at the para position, to provide a suitable handle for the coupling reaction.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (such as a boronic acid or ester) with an organohalide. libretexts.org For instance, the 4-bromo derivative of this compound could be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3 or K3PO4) to introduce new aryl or vinyl substituents at the para position. libretexts.org

Grignard Reagents: While direct formation of a Grignard reagent from a halogenated derivative of this compound might be complicated by the acidic proton of the secondary amine, a protected version could be used. leah4sci.comyoutube.com The resulting Grignard reagent (R-MgX) would be a powerful nucleophile capable of reacting with a wide range of electrophiles. leah4sci.comyoutube.com For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively, upon acidic workup. Reaction with a nitrile, followed by hydrolysis, would produce a ketone. leah4sci.commasterorganicchemistry.comyoutube.com

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | 1-(N-methylamino)-4-(4-bromophenyl)butane, Arylboronic acid | Pd(PPh3)4, Base (e.g., Na2CO3) | 1-(N-methylamino)-4-(biphenyl-4-yl)butane derivative |

| Grignard Reaction (hypothetical, with N-protection) | Protected 1-(N-methylamino)-4-(4-bromophenyl)butane, Mg, THF; then an electrophile (e.g., R-CHO) | Mg, THF; then H3O+ | Alcohol derivative |

Oxidative and Reductive Transformations of the Butane Backbone

The butane backbone of this compound also presents opportunities for chemical modification, particularly through oxidation at the benzylic position and reduction of the aromatic ring.

Oxidative Transformations: The carbon atom of the butane chain that is directly attached to the phenyl ring is known as the benzylic position. This position is particularly susceptible to oxidation due to the stabilizing effect of the adjacent aromatic ring on radical or cationic intermediates. chemistry.coachchemistrysteps.comkhanacademy.orgmasterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can oxidize an alkylbenzene side chain to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. chemistry.coachchemistrysteps.commasterorganicchemistry.com In the case of this compound, this would lead to the formation of 4-(N-methylamino)butyric acid, with cleavage of the phenyl group. Milder oxidation conditions might allow for the formation of a ketone at the benzylic position, yielding 1-(N-methylamino)-4-oxo-4-phenylbutane. The secondary amine itself can also be oxidized, which may lead to a complex mixture of products if not controlled.

Reductive Transformations: The phenyl ring can be reduced to a cyclohexyl ring through catalytic hydrogenation. This reaction is typically carried out under high pressure of hydrogen gas in the presence of a metal catalyst, such as rhodium, ruthenium, or platinum. google.com For instance, hydrogenation of aromatic amines can be achieved using a supported ruthenium catalyst in an aqueous solvent system at elevated temperature and pressure. google.com This would convert this compound into 1-(N-methylamino)-4-cyclohexylbutane.

Another important reductive method is the Birch reduction, which involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. nrochemistry.comwikipedia.orgresearchgate.netmasterorganicchemistry.com This reaction reduces the aromatic ring to a non-conjugated diene, specifically a 1,4-cyclohexadiene. nrochemistry.commasterorganicchemistry.com For an alkyl-substituted benzene like this compound, the Birch reduction would yield 1-(1-(N-methylamino)butyl)cyclohexa-1,4-diene.

| Transformation | Reagents and Conditions | Typical Product |

| Benzylic Oxidation (harsh) | KMnO4, heat | 4-(N-methylamino)butyric acid |

| Catalytic Hydrogenation | H2, Ru/C, water, heat, pressure | 1-(N-methylamino)-4-cyclohexylbutane |

| Birch Reduction | Na, NH3 (l), EtOH | 1-(1-(N-methylamino)butyl)cyclohexa-1,4-diene |

Advanced Analytical Characterization Techniques for 1 N Methylamino 4 Phenylbutane

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for revealing the intricate molecular architecture of 1-(N-methylamino)-4-phenylbutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR Corroboration

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule, allowing for the confirmation of its structural framework. rsc.org

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the phenyl group usually appear as a multiplet in the range of 7.1-7.3 ppm. The protons of the butyl chain and the N-methyl group exhibit characteristic chemical shifts and coupling patterns that help in their assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the spectrum would show distinct peaks for the carbons of the phenyl ring, the four carbons of the butyl chain, and the N-methyl carbon. spectrabase.com

2D NMR Corroboration: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further confirm the structural assignments. COSY experiments reveal proton-proton couplings within the butyl chain, while HSQC correlates the proton signals with their directly attached carbon atoms, providing unambiguous evidence for the connectivity of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Atom | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.20 | m |

| CH-N | 2.87 | m |

| Ph-CH₂ | 2.64 | t |

| CH₂ | 1.62 | m |

| CH₂ | 1.41 | m |

| N-CH₃ | 1.08 | s |

Data based on similar structures and predictive models. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Atom | Chemical Shift (ppm) |

|---|---|

| Aromatic C (quaternary) | 142.0 |

| Aromatic CH | 128.5 |

| Aromatic CH | 128.3 |

| Aromatic CH | 125.7 |

| CH-N | 57.0 |

| Ph-CH₂ | 36.0 |

| CH₂ | 33.0 |

| N-CH₃ | 29.0 |

| CH₂ | 22.0 |

Data based on similar structures and predictive models. spectrabase.comspectrabase.comnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and fragmentation pattern of a compound. rsc.org In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, which allows for the unambiguous determination of the elemental composition and thus the molecular formula of the compound. rsc.orgnih.gov For this compound (C11H17N), the expected monoisotopic mass is 163.1361 g/mol . guidechem.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. rsc.orgdocbrown.info

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected absorptions include:

N-H stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine.

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

C-N stretch: Typically observed in the 1000-1250 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C backbone stretches would be prominent in the Raman spectrum.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.netnih.gov When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of individual components in a mixture. nih.gov A GC method would involve optimizing parameters such as the column type, temperature program, and carrier gas flow rate to achieve good separation of the target compound from any potential impurities or byproducts. researchgate.net The retention time from the GC provides a means of identification, while the mass spectrum from the MS detector confirms the identity of the eluted compound. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment and quantitative analysis of non-volatile or thermally labile compounds. nih.govwindows.net For this compound, a reversed-phase HPLC method would typically be employed. windows.netsielc.com This involves a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization in mass spectrometric detection. sielc.com By creating a calibration curve with standards of known concentration, HPLC can be used for the accurate quantification of this compound in a sample. nih.gov The purity of the compound is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is critical in the analysis of chiral compounds such as this compound. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), stands as a primary method for separating and quantifying the individual enantiomers. gimitec.com The goal is to achieve baseline separation of the (R)- and (S)-enantiomers to accurately determine the percentage of each in a mixture. gimitec.com

The selection of a chiral stationary phase (CSP) is the most critical parameter in developing a successful separation method. For amines and related compounds, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins (e.g., α1-acid glycoprotein (B1211001) - AGP), or cyclodextrins are often employed. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Method development involves optimizing the mobile phase composition, flow rate, and column temperature to maximize resolution (Rs). For HPLC, a common approach involves using a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) with a polar alcohol modifier such as isopropanol (B130326) or ethanol. The addition of a small amount of an amine modifier (e.g., diethylamine (B46881) or butylamine) to the mobile phase is often necessary to improve peak shape and reduce tailing by competing with the analyte for active sites on the stationary phase. In SFC, carbon dioxide is used as the main mobile phase component, often modified with a polar solvent like methanol. gimitec.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. gimitec.com Modern chromatography systems offer high sensitivity, allowing for the detection and quantification of trace enantiomeric impurities, often at levels below 0.1%. gimitec.com

Table 1: Illustrative Chiral SFC Method Parameters for Amine Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | CO₂ / Methanol with 0.2% Diethylamine (85:15, v/v) |

| Flow Rate | 2.0 mL/min |

| Column Temperature | 35 °C |

| Back Pressure | 150 bar |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Note: This table represents a typical starting point for method development for a compound structurally similar to this compound.

Electrochemical Analysis Techniques

Electrochemical methods provide valuable information on the concentration and redox properties of this compound.

Potentiometric Methods for Amine Quantification

Potentiometric titration is a robust and accurate method for determining the concentration of amine compounds in a solution. rsc.orgaocs.org This technique measures the potential difference between two electrodes as a titrant of known concentration is added. For the quantification of a basic compound like this compound, an acid-base titration is performed.

The sample is dissolved in a suitable solvent, often a mixture of a non-aqueous solvent like isopropyl alcohol or acetonitrile and water, to ensure solubility. aocs.orggoogle.com A standard solution of a strong acid, such as hydrochloric acid (HCl) or perchloric acid (HClO₄) dissolved in a non-aqueous solvent, is used as the titrant. aocs.orgacs.org A pH meter equipped with a glass or combination electrode is used to monitor the change in potential (or pH) as the titrant is added. aocs.org

The endpoint of the titration, which corresponds to the equivalence point where all the amine has been neutralized, is identified by a sharp change in the measured potential. This can be determined from the inflection point of the titration curve (a plot of potential vs. titrant volume). researchgate.net The concentration of the amine can then be calculated based on the volume of titrant used. This method is highly reproducible and can be automated for high-throughput analysis. rsc.org

Table 2: Typical Setup for Potentiometric Titration of an Amine

| Component | Specification |

|---|---|

| Titrator | Automated potentiometric titrator |

| Indicator Electrode | Glass pH electrode or combination electrode |

| Reference Electrode | Calomel or Silver/Silver Chloride (Ag/AgCl) |

| Titrant | 0.1 M HCl in Isopropyl Alcohol |

| Solvent | Chloroform and Isopropyl Alcohol mixture |

| Analyte Preparation | ~0.5 g of sample accurately weighed |

Source: Based on general methods for fatty amine titration. aocs.org

Voltammetric Profiling for Redox Behavior

Voltammetry, particularly cyclic voltammetry (CV), is a powerful technique for investigating the oxidation and reduction behavior of electroactive molecules like this compound. nih.gov The technique involves applying a varying potential to a working electrode and measuring the resulting current.

The secondary amine group in this compound is susceptible to electrochemical oxidation. The general mechanism for the oxidation of secondary amines involves the initial loss of one electron to form a radical cation. nih.gov This is often followed by deprotonation from the carbon alpha to the nitrogen, leading to the formation of a neutral radical, which can then undergo further oxidation to form an iminium ion. mdpi.com The phenyl group may also be electroactive, but typically at higher potentials than the amine group.

A typical CV experiment for this compound would involve dissolving it in an aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate, TBAP). A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

The resulting voltammogram (a plot of current vs. potential) provides key information, including the oxidation potential (Ep), which indicates the ease of electron removal. The reversibility of the redox process can also be assessed. For many aliphatic amines, the oxidation is an irreversible process due to the instability of the initially formed species. mdpi.com Studying the effect of scan rate and substrate concentration can provide further insights into the reaction mechanism. nih.gov

Table 3: Expected Voltammetric Data for a Secondary Amine

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Working Electrode | Glassy Carbon | - |

| Solvent/Electrolyte | Acetonitrile / 0.1 M TBAP | - |

| Oxidation Potential (Epa) | Potential at which oxidation peak occurs | +0.8 to +1.5 V vs. Ag/AgCl |

| Process Type | Nature of the electron transfer | Irreversible |

| Mechanism | Inferred reaction pathway | Diffusion-controlled oxidation |

Note: The values are illustrative and depend on the specific experimental conditions. nih.govmdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov To perform this analysis on this compound, a single crystal of high quality is required. This is often the most challenging step, requiring careful experimentation with various crystallization techniques (e.g., slow evaporation, vapor diffusion).

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots are directly related to the arrangement of electrons, and thus atoms, in the crystal lattice. nih.gov

Sophisticated computer software is used to process the diffraction data and solve the phase problem, ultimately generating an electron density map of the molecule. nih.gov From this map, a detailed molecular model can be built, providing precise information on:

Bond lengths and angles: Accurate measurements of all covalent bonds and the angles between them.

Conformation: The specific spatial arrangement (torsion angles) of the butyl chain and the orientation of the phenyl and methylamino groups.

Intermolecular interactions: Identification of hydrogen bonds (e.g., involving the N-H group) and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice.

For a chiral compound, X-ray crystallography can also unambiguously determine the absolute configuration (R or S) of a single enantiomer, provided a good quality crystal can be grown.

Table 4: Potential Crystallographic Data for this compound

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | Density derived from the structure |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental data |

Note: This table lists the parameters that would be reported from an X-ray crystal structure analysis. Specific values can only be obtained through experimental determination.

Computational Chemistry Approaches in the Study of 1 N Methylamino 4 Phenylbutane

Molecular Modeling and Simulation

Molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules and their interactions with their environment.

As a flexible molecule, 1-(N-methylamino)-4-phenylbutane can adopt a multitude of conformations. A comprehensive conformational analysis is crucial for understanding its properties and biological activity. Computational studies on amphetamine and methamphetamine have identified several stable conformers and their relative populations using both DFT and molecular dynamics. rsc.orgrsc.org These studies have highlighted the importance of considering the entire conformational space rather than just a single low-energy structure.

For this compound, a systematic conformational search followed by energy calculations would reveal its conformational energy landscape. This landscape would depict the relative energies of different conformers and the energy barriers between them. Key dihedral angles, such as those along the butyl chain and around the C-N bond, would define the major conformational degrees of freedom.

Table 2: Torsional Angles of Stable Conformers of Amphetamine Analogs

| Analogous Compound | Torsional Angle | Definition | Value (degrees) | Reference |

| Amphetamine | α1 | ∠(C1, C2, C3, C4) | Varies with conformer | rsc.org |

| Amphetamine | α2 | ∠(C2, C3, C4, C5) | Varies with conformer | rsc.org |

| Amphetamine | α3 | ∠(C3, C4, C5, N6) | Varies with conformer | rsc.org |

This table illustrates the types of torsional angles that would be critical in defining the conformation of this compound, based on data from amphetamine.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule by solving Newton's equations of motion for a system of atoms. MD simulations of phenylalkylamine derivatives have been used to investigate their interactions with biological targets, such as calcium channels. nih.govnih.govresearchgate.net These simulations can reveal how the molecule binds to a receptor and the specific interactions that stabilize the complex.

Ligand Strain and Complex Energy Calculations (e.g., MM/GBSA)

Understanding how a ligand like this compound interacts with a biological target, such as a receptor or enzyme, is fundamental in molecular sciences. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the free energy of binding of a ligand to a macromolecule. researchgate.netresearchgate.net It combines molecular mechanics energy calculations with continuum solvation models to provide an end-point binding free energy calculation. researchgate.net

The binding free energy (ΔG_bind) is typically calculated as the difference between the energy of the complex and the energies of the receptor and ligand alone:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each free energy term (G) is composed of several components:

G = E_MM + G_solv - TΔS

Where:

E_MM is the molecular mechanics energy, which includes internal energies (bond, angle, dihedral) and non-bonded interactions (van der Waals and electrostatic).

G_solv is the solvation free energy, often calculated as the sum of a polar component (from the Generalized Born model) and a non-polar component (proportional to the solvent-accessible surface area, SASA).

TΔS is the conformational entropy contribution, which is often computationally expensive and sometimes omitted when comparing similar ligands. researchgate.net

A critical component implicitly included within these energy terms is the ligand strain energy . This is the energetic penalty the ligand must pay to adopt the specific conformation required for binding within the receptor's active site, compared to its lowest energy conformation in solution. nih.govschrodinger.com To calculate this, the ligand is first extracted from the optimized complex, and its energy is calculated. schrodinger.com Then, this conformation is minimized in solution to find its nearest low-energy state. schrodinger.com The difference in energy between the bound conformation and the relaxed, low-energy conformation represents the ligand strain. schrodinger.combiorxiv.org High ligand strain can negatively impact binding affinity. MM/GBSA calculations, by evaluating the energy of the ligand in the complex (a high-energy, strained state) and as a free molecule (a low-energy, relaxed state), inherently account for this penalty. nih.gov

| Energy Component | Description | Contribution to Binding |

|---|---|---|

| ΔE_vdw (van der Waals) | Energy from short-range attractive and repulsive forces. | Typically favorable (negative). |

| ΔE_elec (Electrostatic) | Energy from Coulombic interactions between charges. | Typically favorable (negative). |

| ΔG_polar (Polar Solvation) | Energy penalty for moving charged/polar groups from the polar solvent (water) to the less polar binding site. | Typically unfavorable (positive). |

| ΔG_nonpolar (Non-polar Solvation) | Energy gained from hydrophobic effects and dispersion forces. Proportional to the change in solvent-accessible surface area (SASA). | Typically favorable (negative). |

| Ligand Strain Energy | Energy difference between the ligand's conformation in the bound state versus its lowest energy state in solution. It is part of the overall ΔE_MM. | Unfavorable (positive penalty). |

Prediction of Physicochemical Parameters

The acid dissociation constant (pKa) is a crucial parameter that describes the protonation state of a molecule at a given pH. optibrium.com For this compound, the pKa of the secondary amine group determines its charge and, consequently, its solubility, membrane permeability, and receptor interaction capabilities.

Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. mdpi.com The pKa is directly proportional to this free energy change. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to accurately determine the energies of the protonated and deprotonated forms of the molecule. mdpi.comresearchgate.net

Because the charge of the molecule changes upon protonation or deprotonation, accurately modeling the solvent effect is critical. mdpi.com This is achieved by coupling the quantum mechanical calculations with a solvation model. The thermodynamic cycle below is often used to calculate the pKa, where the free energy of deprotonation in solution is determined indirectly from the energies in the gas phase and the solvation free energies of each species.

| Method | Solvation Model | Predicted pKa | Typical Root-Mean-Square Error (RMSE) vs. Experiment (pH units) |

|---|---|---|---|

| Semi-empirical (e.g., PM7) | COSMO | 10.5 | 1.0 - 1.6 peerj.com |

| DFT (e.g., B3LYP/6-31G*) | PCM | 10.8 | 0.5 - 1.0 optibrium.com |

| High-level DFT (e.g., M06-2X/aug-cc-pVTZ) | SMD | 11.0 | < 0.5 |

| Empirical/Database (e.g., ACD/pKa DB) | N/A (Rule-based) | 10.9 | ~0.4 - 0.5 nih.gov |

Simulating the aqueous environment is essential for accurately predicting the properties of this compound in biological systems. Implicit solvation models are computationally efficient methods that represent the solvent as a continuous medium with specific properties, such as its dielectric constant, rather than modeling individual solvent molecules. pyscf.orgchemrxiv.org

Polarizable Continuum Model (PCM): This is one of the most widely used solvation models. uni-muenchen.deresearchgate.net In PCM, the solute molecule is placed in a cavity carved out of a continuous dielectric medium that represents the solvent. uni-muenchen.de The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This interaction is calculated self-consistently with the solute's electronic structure, allowing for the determination of solvation free energy. uni-muenchen.deresearchgate.net

COSMO-RS (COnductor-like Screening Model for Real Solvents): COSMO-RS is a powerful method for predicting thermodynamic properties in liquids. wikipedia.orgtaylorandfrancis.com It is based on a two-step process. First, a quantum chemical COSMO calculation is performed for the solute molecule, where the solvent is treated as a perfect conductor. wikipedia.orgtaylorandfrancis.com This generates a screening charge density (σ-profile) on the molecular surface. wikipedia.org In the second step, COSMO-RS uses statistical thermodynamics to calculate the chemical potential of the solute in a real solvent by considering the interactions between the σ-profiles of the solute and solvent molecules. wikipedia.orgarxiv.orgarxiv.org This approach allows for the prediction of properties like activity coefficients, solubility, and partition coefficients. wikipedia.org

| Feature | Polarizable Continuum Model (PCM) | COSMO-RS |

|---|---|---|

| Fundamental Principle | Solute in a dielectric continuum cavity, interaction via reaction field. uni-muenchen.de | Statistical thermodynamics of interacting molecular surfaces characterized by screening charge densities. wikipedia.org |

| Initial Calculation | Quantum mechanical calculation of the solute within the defined dielectric. pyscf.org | Quantum mechanical calculation assuming the solvent is a perfect conductor (COSMO). wikipedia.org |

| Key Parameters | Solvent dielectric constant, cavity definition (radii). uni-muenchen.de | Pre-calculated σ-profiles for solute and solvent molecules. wikipedia.org |

| Primary Outputs | Solvation free energy, solvated molecular properties (e.g., energy, geometry). uni-muenchen.de | Chemical potential, activity coefficients, solubility, partition coefficients, vapor pressure. wikipedia.org |

| Typical Application | Calculating solvation effects on reactions, pKa prediction, geometry optimization in solution. mdpi.comuni-muenchen.de | Predicting phase equilibria, solubility, and other thermodynamic properties of mixtures. wikipedia.org |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. arxiv.org

For a molecule like this compound, a QSAR/QSPR model could be developed to predict properties like its boiling point, solubility, or its activity towards a specific biological target, based on a dataset of similar molecules. The first step involves calculating a set of numerical values, known as molecular descriptors, that characterize the structural, electronic, and physicochemical features of the molecules.

Artificial Neural Networks (ANNs) are a powerful, non-linear machine learning technique frequently used in QSAR/QSPR studies. amazonaws.comresearchgate.net ANNs are inspired by the structure of the human brain and consist of interconnected nodes (neurons) organized in layers: an input layer, one or more hidden layers, and an output layer. amazonaws.com

Input Layer: Each neuron in this layer corresponds to a specific molecular descriptor (e.g., molecular weight, logP, number of hydrogen bond donors, electronic energy). amazonaws.com

Hidden Layers: These layers perform non-linear transformations of the input data. The network "learns" the complex relationships between the input descriptors and the output property by adjusting the connection weights between neurons during a training process. amazonaws.com

Output Layer: This layer produces the final predicted value for the property or activity of interest. amazonaws.com

ANNs are particularly useful when the relationship between the molecular structure and the property is highly complex and non-linear, which is often the case for biological activity. mit.eduresearchgate.net By training on a known dataset, an ANN model can learn to predict the properties of new, untested molecules like this compound. arxiv.orgmdpi.com

| Component | Description | Example for this compound |

|---|---|---|

| Input Layer (Descriptors) | Numerical representations of molecular structure and properties. | Molecular Weight, LogP (lipophilicity), Polar Surface Area (PSA), Number of Rotatable Bonds, Dipole Moment. |

| Hidden Layers | One or more layers of neurons that process the inputs through weighted connections and activation functions. | e.g., A network with two hidden layers of 10 and 5 neurons, respectively, using a sigmoid activation function. |

| Output Layer | The final neuron(s) that provide the predicted property value. | A single neuron predicting aqueous solubility (logS). |

| Training Process | The model is trained on a dataset of similar compounds with known properties to optimize the connection weights. | A dataset of phenylalkylamines with experimentally measured logS values would be used to train the network. |

Role of 1 N Methylamino 4 Phenylbutane As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of 1-(N-methylamino)-4-phenylbutane as a precursor is evident in its application in the synthesis of intricate organic structures, particularly those with pharmaceutical relevance.

While direct, publicly available research specifically detailing the use of this compound in the synthesis of currently marketed drugs is limited, its structural motifs are present in various biologically active molecules. For instance, the phenethylamine (B48288) backbone is a common feature in many central nervous system (CNS) active compounds. The synthesis of novel fentanyl analogues, a class of potent narcotic analgesics, often involves the use of functionalized piperidine (B6355638) intermediates which can be conceptually related to the cyclization of derivatives of this compound. An optimized synthesis of a key intermediate for remifentanil, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, highlights the importance of related structural components in the development of new generation analgesics. researchgate.net

| Compound Class | Significance of the Phenylbutylamine Moiety |

| CNS Active Agents | The phenethylamine core is a well-established pharmacophore for interacting with various receptors and transporters in the central nervous system. |

| Analgesics | The incorporation of a phenyl group and an amine function is crucial for the activity of many synthetic opioids. |

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. The secondary amine of this compound provides a reactive handle for the construction of such ring systems. Through intramolecular cyclization reactions, derivatives of this compound can serve as precursors to various heterocyclic scaffolds. For example, a patent for a 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate, a compound with potential pharmaceutical applications, showcases the integration of a substituted N-methyl-amino-anilino moiety. google.com

| Heterocyclic System | Synthetic Strategy |

| Piperidines | Intramolecular cyclization of suitably functionalized this compound derivatives. |

| Pyrrolidines | Ring-closing metathesis or other cyclization strategies involving unsaturated derivatives. |

| Azepanes | Ring expansion or cyclization of longer-chain derivatives. |

The development of effective treatments for HIV/AIDS has been a major triumph of modern medicinal chemistry, with protease inhibitors playing a crucial role. While direct evidence of this compound's use is not prominent in publicly accessible literature, its structural elements are pertinent. The synthesis of HIV protease inhibitors often involves the use of amino acid mimics and hydrophobic side chains to interact with the enzyme's active site. The phenylbutyl group of this compound could potentially serve as a hydrophobic P1 or P2 ligand in novel inhibitor designs. Research into HIV-1 prehairpin intermediate inhibitors highlights the ongoing search for novel therapeutic strategies targeting different stages of the viral life cycle. nih.gov

The hydroxyethylamine isostere is a key structural motif in many successful protease inhibitors, including those targeting HIV protease and β-secretase. This functional group mimics the transition state of peptide bond hydrolysis. This compound can be envisioned as a precursor to hydroxyethylamine derivatives through a multi-step synthetic sequence. This would typically involve the introduction of a two-carbon unit with a masked hydroxyl group to the nitrogen atom, followed by subsequent transformations. A related compound, 1-(Methylamino)-4-phenylbutan-1-ol, is documented in the PubChem database, indicating the chemical accessibility of such derivatives. nih.gov

Incorporation into Advanced Materials and Supramolecular Assemblies

The application of organic molecules is not limited to medicine; they are also fundamental to the development of advanced materials. The phenyl group of this compound allows for its incorporation into polymers and supramolecular assemblies through non-covalent interactions such as π-π stacking. The secondary amine provides a site for covalent attachment to polymer backbones or for coordination to metal centers in metal-organic frameworks (MOFs). While specific examples involving this compound are not widely reported, the principles of materials design suggest its potential utility in creating functional materials with tailored optical, electronic, or recognition properties.

Development of Functionalized Derivatives for Specific Applications

The versatility of this compound as a scaffold allows for the development of a wide range of functionalized derivatives. By modifying the phenyl ring with various substituents or by elaborating the N-methylamino group, chemists can fine-tune the properties of the resulting molecules for specific applications. For example, the introduction of fluorescent tags could lead to the development of molecular probes for biological imaging, while the attachment of specific binding moieties could create targeted drug delivery systems.

Derivatives as Probes for Chemical and Biological Systems

Chemical probes are small molecules designed to selectively interact with and report on biological targets, aiding in the elucidation of biological pathways and the validation of drug targets. The synthesis of such probes often involves the derivatization of a core scaffold to introduce reporter groups (e.g., fluorophores, biotin (B1667282) tags) or to optimize selectivity and potency.

Modification for Catalytic or Analytical Reagents

The modification of organic molecules to create catalysts or analytical reagents is a cornerstone of chemical science. Chiral amines, for instance, are often employed as ligands in asymmetric catalysis or as chiral resolving agents.

Theoretically, this compound could be modified to serve in these capacities. For example, the nitrogen atom could coordinate with a metal center to form a catalyst, or the molecule could be derivatized for use as a standard in analytical methods. However, a review of scientific and patent literature does not yield specific instances of this compound being developed into a catalytic or analytical reagent. Research in this area appears to have focused on other, related structures. For instance, the synthesis of derivatives of similar compounds has been explored for potential applications in catalysis and as pharmaceutical intermediates.

Biocatalytic Synthesis and Enzymatic Transformations Involving 1 N Methylamino 4 Phenylbutane and Analogs

Enzyme-Catalyzed Amine Synthesis

The direct, asymmetric synthesis of amines from prochiral ketones is a key application of biocatalysis. Several enzyme classes, including imine reductases, transaminases, and amine dehydrogenases, are employed for this purpose, each offering distinct advantages for the production of primary and secondary amines.

Imine reductases (IREDs) and a specific subclass known as reductive aminases (RedAms) are NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines. nih.govrsc.org They are particularly valuable for synthesizing secondary amines through the one-pot reductive amination of a ketone with a primary amine. researchgate.net In this reaction, the ketone and amine first form an imine intermediate in situ, which is then enantioselectively reduced by the IRED. ugent.be

The synthesis of chiral 1-(N-methylamino)-4-phenylbutane from 4-phenyl-2-butanone and methylamine (B109427) has been demonstrated using this method. Aromatic compounds with a two-carbon spacer between the phenyl ring and the carbonyl group, such as 4-phenyl-2-butanone, are generally well-tolerated substrates for IREDs and RedAms. acs.org Early research in 2014 showed that an IRED from Streptomyces could catalyze the reaction between 4-phenyl-2-butanone and methylamine, yielding (S)-1-(N-methylamino)-4-phenylbutane. nih.gov Although the conversion was low, the experiment established the principle of asymmetrically reducing the prochiral imine formed in solution. nih.gov More recent studies with reductive aminases, such as NfRedAm, have shown improved conversions for the amination of 4-phenyl-2-butanone. rsc.org

| Enzyme | Substrates | Product | Conversion (%) | Enantiomeric Excess (ee %) | Source(s) |

| IRED from Streptomyces | 4-phenyl-2-butanone, methylamine | (S)-1-(N-methylamino)-4-phenylbutane | 8.8 | 72 | nih.gov |

| NfRedAm | 4-phenyl-2-butanone, methylamine | (R)-1-(N-methylamino)-4-phenylbutane | 44-76 | 40-96 | rsc.org |

While IREDs are well-suited for secondary amine synthesis, transaminases (TAs) and amine dehydrogenases (AmDHs) are primary tools for the asymmetric synthesis of primary amines. rsc.orgacs.org These enzymes are relevant for producing the primary amine analog, 4-phenylbutan-2-amine, from 4-phenyl-2-butanone.

Transaminases, which are dependent on pyridoxal-5'-phosphate (PLP), transfer an amino group from an amine donor (like isopropylamine (B41738) or L-alanine) to a ketone acceptor. google.comgoogle.com This method has been successfully applied to produce a variety of enantiopure drug-like 1-phenylpropan-2-amine derivatives from their corresponding ketones. nih.govrsc.org

Amine dehydrogenases catalyze the direct reductive amination of ketones using ammonia (B1221849) as the nitrogen source and NAD(P)H as the hydride source. nih.govnih.gov An engineered AmDH, Rs-PhAmDH, has been specifically tested for the reductive amination of 4-phenylbutan-2-one, demonstrating its utility in synthesizing the primary amine analog. nih.gov The AmDH-catalyzed reaction is highly atom-efficient, using an ammonium (B1175870) formate (B1220265) buffer as the source of both nitrogen and the reducing equivalents, with inorganic carbonate as the sole byproduct. nih.gov

| Enzyme Class | Enzyme Example | Substrate | Product | Key Features | Source(s) |

| Amine Dehydrogenase (AmDH) | Rs-PhAmDH | 4-phenylbutan-2-one | (R)-4-phenylbutan-2-amine | High conversion (≥98%) and excellent stereoselectivity (>99% ee). | nih.gov |

| Transaminase (TA) | ArR-TA, AtR-TA | 1-phenylpropan-2-one derivatives | (R)-1-phenylpropan-2-amine derivatives | High conversion (up to 89%) and excellent stereoselectivity (>99% ee). | nih.govrsc.org |

The key to the asymmetry of the final amine product lies in the enzyme's active site, which is structured to bind the prochiral imine in a specific orientation relative to the hydride-donating NAD(P)H cofactor. This forces the hydride to add to one of the two prochiral faces of the imine, leading to the preferential formation of either the (R)- or (S)-enantiomer of the amine. nih.gov The stereochemical outcome is dependent on the specific IRED used, with different enzymes exhibiting opposite selectivities. nih.gov

Enzymatic Resolution of Racemic Amine Mixtures

Kinetic resolution is a widely used biocatalytic method for separating the enantiomers of a racemic mixture. wikipedia.org This technique employs an enzyme that selectively catalyzes the transformation of only one enantiomer, allowing for the separation of the unreacted, enantiomerically pure substrate from the modified product. wikipedia.org While a theoretical maximum yield of 50% for a single enantiomer is a drawback, this can be overcome by coupling the resolution with in-situ racemization in a process called dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield. scielo.br

Lipases are commonly used enzymes for the kinetic resolution of racemic amines and alcohols via enantioselective acylation. scielo.brresearchgate.net For example, Candida antarctica lipase (B570770) B (CALB) has been used in the DKR of racemic 1-phenylethanol, achieving a 97% yield and 99.8% enantiomeric excess of the acetylated product. beilstein-journals.org Similar lipase-mediated resolutions have been applied to various phenylethylamines, which are structurally related to amphetamine. researchgate.net

Although no specific studies on the enzymatic resolution of racemic this compound have been reported, the success of lipase-catalyzed resolution for structurally similar phenylalkylamines suggests it is a viable strategy for obtaining enantiopure forms of this compound. researchgate.netmdpi.com

In Vitro Biotransformation Studies of Amines

Understanding the metabolic fate of amine compounds is crucial. In vitro biotransformation studies, often using human liver microsomes (pHLMs) or S9 fractions, help to identify the metabolic pathways and the enzymes involved, primarily Cytochrome P450 (CYP) enzymes. nih.govnih.gov CYPs are a superfamily of enzymes that catalyze the oxidation of a wide variety of compounds, playing a central role in drug metabolism. youtube.comyoutube.com

For secondary phenylalkylamines like this compound, several metabolic pathways are plausible. Studies on analogous compounds provide insight into likely transformations. For instance, the in vitro metabolism of N-methyl-2-aminoindane, a cyclic analog, in pHLMs leads to the formation of a hydroxylamine (B1172632) and hydroxylated metabolites. nih.govresearchgate.net The metabolism of other secondary amines can lead to the formation of cytochrome P-450 product complexes. nih.gov Furthermore, N-dealkylation is a common metabolic route. The metabolism of the drug Trimebutine, which contains a 2-methylamino-2-phenylbutane moiety, results in N-monodesmethyltrimebutine and N-didesmethyltrimebutine through sequential N-demethylation. drugbank.com

Based on these examples, the primary in vitro biotransformation pathways for this compound are expected to include:

N-demethylation: Removal of the methyl group to form the primary amine analog, 4-phenylbutan-2-amine.

Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the alkyl chain.

N-oxidation: Formation of the corresponding hydroxylamine.

These reactions are typically catalyzed by various CYP isoforms, although other non-CYP enzymes can also be involved. youtube.com

Enzyme Engineering for Optimized Biocatalytic Synthesis

While naturally occurring enzymes provide a starting point for biocatalysis, they often require optimization to be suitable for industrial processes. rsc.org Enzyme engineering, through techniques like directed evolution and structure-guided mutagenesis, is used to enhance enzyme properties such as activity, stability, stereoselectivity, and substrate scope. google.comresearchgate.net

The biocatalytic synthesis of this compound is a case where enzyme engineering is crucial. The initial reported conversion using a wild-type IRED was low (8.8%), presenting a clear opportunity for improvement. nih.gov Engineering efforts could focus on modifying the enzyme's active site to improve the binding of the imine intermediate or to enhance the rate of hydride transfer.

Recent advances have demonstrated the power of this approach. For example, an IRED from Penicillium camemberti was identified and engineered to accommodate a broad range of sterically demanding amine nucleophiles, achieving over 99% conversion in several cases. nih.gov Similarly, structure-guided mutagenesis of a reductive aminase allowed for the preparative scale synthesis of chiral amines from bulky substrates with high yields. nih.gov Such engineering strategies could be applied to develop a highly efficient IRED or RedAm for the robust, large-scale production of enantiopure this compound. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Synthetic Methodologies

The synthesis of secondary amines has long been a cornerstone of organic chemistry, yet traditional methods often face challenges of selectivity and efficiency. researchgate.net Future research will pivot towards more sophisticated and controlled synthetic strategies.

Traditional approaches, such as the direct N-alkylation of primary amines with alkyl halides, are often hampered by a lack of selectivity, leading to the formation of undesired over-alkylation products (tertiary amines and quaternary ammonium (B1175870) salts). researchgate.netacs.org Reductive amination, while useful, also has its limitations. researchgate.netnumberanalytics.com The development of novel methods is crucial for accessing complex secondary amines with high purity and yield.

Emerging strategies are set to overcome these classical challenges. One promising avenue is the use of visible-light-mediated multicomponent reactions . For instance, a process that combines a primary amine, an aldehyde, and an alkyl iodide in a single step can produce a wide array of α-branched secondary alkylamines. rsc.org Another innovative concept is self-limiting alkylation , which employs N-aminopyridinium salts as bifunctional amine synthons. This method allows for the selective synthesis of secondary amines by engaging transient, highly nucleophilic pyridinium (B92312) ylide intermediates, effectively preventing overalkylation. acs.org Furthermore, the evolution of solid-phase synthesis protocols will enable the rapid generation of diverse amine libraries for screening and discovery purposes. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Secondary Amines

| Methodology | Description | Advantages | Challenges/Limitations | Reference |

|---|---|---|---|---|

| Traditional N-Alkylation | Reaction of a primary amine with an alkyl halide. | Conceptually simple, uses readily available starting materials. | Poor selectivity, often results in overalkylation (tertiary and quaternary amines). researchgate.net | researchgate.net |

| Reductive Amination | Reaction of a carbonyl compound with an amine in the presence of a reducing agent. | Good for a wide range of substrates, generally good yields. | Requires a reducing agent, may have chemoselectivity issues with complex molecules. numberanalytics.com | numberanalytics.com |

| Visible-Light-Mediated Coupling | A multicomponent reaction joining a primary amine, aldehyde, and alkyl iodide. | High efficiency, builds molecular complexity in a single step, mild reaction conditions. rsc.org | Requires specific photocatalysts and light source, scope can be substrate-dependent. | rsc.org |

| Self-Limiting Alkylation | Utilizes N-aminopyridinium salts to prevent multiple alkylations. | Excellent selectivity for secondary amines, avoids overalkylation products. acs.org | Requires preparation of the N-aminopyridinium reagent. | acs.org |

Integration of Advanced Spectroscopic and Analytical Techniques

The precise characterization of a molecule like 1-(N-methylamino)-4-phenylbutane, particularly its stereochemical properties, necessitates the use of sophisticated analytical techniques. Future research will increasingly integrate advanced spectroscopic methods to provide a deeper understanding of molecular structure and purity.

Determining the enantiomeric excess (ee) of chiral amines is critical, and NMR spectroscopy remains a primary tool for this purpose. nih.gov A key development is the use of novel chiral derivatizing agents (CDAs) . For example, readily prepared inorganic cyclodiphosph(iii)azane-based CDAs can react with a chiral amine to form diastereomers that exhibit distinct and sharp signals in ³¹P NMR spectroscopy, allowing for direct and rapid measurement of the ee. nih.gov

Beyond NMR, mass spectrometry (MS) offers exceptional sensitivity. The development of new CDAs for MS, such as L-pyroglutamic acid , allows for the labeling of chiral primary and secondary amines. nih.gov These derivatives can be easily analyzed by MS, providing high detection sensitivity. Other emerging methods include cavity-based spectroscopic techniques and microwave chiral detection, which promise significantly higher sensitivity for analyzing chiral compounds compared to conventional methods. researchgate.net The coupling of techniques like Electron Energy-Loss Spectroscopy (EELS) with Raman spectroscopy can provide comprehensive information on local chemistry and structure. arxiv.org

Table 2: Advanced Analytical Techniques for Chiral Amine Analysis

| Technique | Principle | Application for this compound | Reference |

|---|---|---|---|

| ³¹P NMR with Chiral Derivatizing Agent | Reacting the amine with an inorganic phosphazane CDA creates diastereomers with distinct ³¹P NMR chemical shifts. | Rapid and precise determination of enantiomeric excess (ee). | nih.gov |

| LC-MS with Chiral Labeling | Derivatization with a tag like L-pyroglutamic acid followed by liquid chromatography-mass spectrometry analysis. | Highly sensitive detection and quantification of enantiomers, even in complex matrices. | nih.gov |

| Microwave Chiral Detection | A newer spectroscopic method that provides very high sensitivity for identifying diastereomers. | Potentially offers unsurpassed sensitivity for chiral purity analysis. | researchgate.net |

| Coupled EELS and Raman Spectroscopy | Combines electron energy-loss with Raman scattering to get a full picture of local chemical bonding and structure. | In-depth characterization of the material's physical and chemical parameters. | arxiv.org |

Application of Artificial Intelligence and Machine Learning in Chemical Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, moving it from manual, iterative experimentation to a data-driven, predictive science. nih.govresearchgate.net This paradigm shift will profoundly influence the future discovery and synthesis of molecules like this compound.

ML algorithms can analyze vast datasets of chemical reactions and molecular properties to uncover complex structure-activity relationships. nih.govnih.gov This enables the inverse design of molecules, where a desired property is specified, and the ML model proposes candidate structures. nih.govnih.gov For instance, an ML model could be trained to identify novel amine structures with optimized properties for a specific application.

Table 3: Role of AI and Machine Learning in the Chemical Discovery Pipeline

| Application Area | AI/ML Function | Potential Impact on Amine Research | Reference |

|---|---|---|---|

| Molecule Discovery | Predicts molecular properties from structure; inverse design of molecules with target attributes. | Accelerates the discovery of novel amines with tailored properties from vast chemical spaces. | nih.govnih.gov |

| Retrosynthesis Planning | Proposes efficient, multi-step synthetic pathways for a target molecule. | Identifies novel and cost-effective synthetic routes for this compound and its analogs. | acs.orgmdpi.com |

| Reaction Optimization | Predicts reaction outcomes and suggests optimal conditions (catalyst, solvent, temperature). | Improves reaction yields, reduces byproducts, and minimizes experimental effort. | mdpi.com |

| Automated Synthesis | Integrates prediction models with robotic hardware to execute and analyze reactions autonomously. | Enables high-throughput synthesis and screening of amine libraries. | nih.gov |

Exploration of Sustainable and Green Chemistry Approaches in Amine Synthesis

The principles of green chemistry are becoming central to modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov Future research into the synthesis of this compound will increasingly adopt these principles.

A key trend is the replacement of traditional reagents with greener alternatives. For example, using alcohols as alkylating agents instead of alkyl halides is highly attractive, as the only byproduct is water. researchgate.net Another major area is biocatalysis , which uses enzymes to perform chemical transformations with high efficiency and specificity under mild conditions. nih.gov Enzymes like ω-transaminases and lipases (e.g., Candida antarctica lipase (B570770) B) can be used for the synthesis of amines and amides, respectively, often in green solvents like cyclopentyl methyl ether. nih.govwiley.com

Atom economy is another core principle. Methods that are 100% atom-economical , where all atoms from the starting materials are incorporated into the final product, are highly desirable. A recent breakthrough demonstrated the synthesis of amides from alkenes and amines using an inexpensive cobalt catalyst, a process with perfect atom economy. eurekalert.org Solvent-free approaches, such as mechanochemical grinding , also represent a promising green alternative that reduces waste and energy consumption. mdpi.com

Table 4: Green Chemistry Strategies for Amine Synthesis

| Green Approach | Description | Benefit | Reference |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., transaminases, lipases) to catalyze reactions. | High selectivity, mild reaction conditions, reduced waste, biodegradable catalysts. nih.gov | nih.govwiley.com |

| Use of Renewable Feedstocks | Employing alcohols derived from biomass as starting materials instead of petrochemicals. | Reduces reliance on fossil fuels, water is the sole byproduct. researchgate.net | researchgate.net |

| Atom-Economical Reactions | Designing reactions where the maximum number of atoms from reactants are in the final product. | Minimizes waste generation, highly efficient use of resources. eurekalert.org | eurekalert.org |

| Solvent-Free Synthesis | Conducting reactions without a solvent, for example, by mechanochemical grinding. | Eliminates solvent waste, can lead to shorter reaction times and higher yields. mdpi.com | mdpi.com |

Investigation of New Chemical Reactivity and Catalysis for Amine Functionalization

A major frontier in organic chemistry is the development of new catalytic methods that enable the functionalization of otherwise unreactive chemical bonds. This research opens up new ways to modify existing molecules and streamline the synthesis of complex structures.